Ethyl 2-amino-5,5-dimethylhexanoate;hydrochloride
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Overview
Description
Ethyl 2-amino-5,5-dimethylhexanoate;hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol . This compound is primarily used in scientific research due to its unique properties, making it valuable for studying various biological processes and developing new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5,5-dimethylhexanoate;hydrochloride typically involves the esterification of 2-amino-5,5-dimethylhexanoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5,5-dimethylhexanoate;hydrochloride undergoes several types of chemical reactions, including:
Salt Formation: The compound can react with other bases to exchange the chloride ion (Cl-) for another anion.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Salt Formation: Involves the use of various bases such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Ethanol and 2-amino-5,5-dimethylhexanoic acid.
Salt Formation: Various salts depending on the base used.
Scientific Research Applications
Ethyl 2-amino-5,5-dimethylhexanoate;hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological processes and pathways.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5,5-dimethylhexanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2-amino-5,5-dimethylhexanoate;hydrochloride can be compared with other similar compounds such as:
2-Amino-5-methylhexane: An aliphatic amine used in the preparation of pyridines and other cyclic nitrogen-based compounds.
1,3-Dimethylamylamine (1,3-DMAA): A compound used in various applications, including as a stimulant.
Uniqueness
This compound is unique due to its specific structure, which includes an ester group and a hydrochloride salt. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
ethyl 2-amino-5,5-dimethylhexanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-5-13-9(12)8(11)6-7-10(2,3)4;/h8H,5-7,11H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVHVAZSVVZUFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2170123-24-5 |
Source
|
Record name | ethyl 2-amino-5,5-dimethylhexanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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